Glu-Ile-Leu-Asp-Val (EILDV) is a pentapeptide sequence found within the Type III connecting segment domain (also known as CS1) of the fibronectin protein. [, , ] Fibronectin is a high-molecular-weight glycoprotein found in the extracellular matrix (ECM) and plays a critical role in various cellular processes including cell adhesion, migration, and differentiation. [, , , ] The EILDV sequence, along with the more widely studied Arg-Gly-Asp (RGD) sequence, is recognized by specific cell surface receptors called integrins, particularly α4β1 integrin. [, , , ] This interaction with integrins mediates cell adhesion to fibronectin and influences various downstream cellular events. [, , , ]
The compound Glu-Ile-Leu-Asp-Val, also known as EILDV, is a pentapeptide consisting of five amino acids: glutamic acid (Glu), isoleucine (Ile), leucine (Leu), aspartic acid (Asp), and valine (Val). This peptide has garnered attention in biochemical research due to its potential applications in cancer treatment, particularly in inhibiting tumor metastasis. EILDV is derived from fibronectin, a glycoprotein that plays a critical role in cell adhesion and migration processes.
EILDV can be synthesized through various methods, including solid-phase peptide synthesis and solution-phase synthesis. Its presence in biological systems is primarily associated with fibronectin, which is involved in cellular interactions and signaling pathways.
EILDV falls under the classification of bioactive peptides, which are short chains of amino acids that exhibit various biological activities. These peptides are often studied for their therapeutic potentials and mechanisms of action within biological systems.
The synthesis of EILDV can be achieved using solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to a growing peptide chain attached to a solid support. This method is advantageous for producing peptides with high purity and yield.
The molecular structure of EILDV consists of a linear chain of five amino acids. Each amino acid contributes specific functional groups that influence the peptide's properties and interactions.
EILDV participates in various biochemical reactions, primarily involving interactions with cell surface receptors and extracellular matrix components. Its ability to inhibit cell adhesion and migration makes it a subject of interest in cancer research.
Research indicates that EILDV can inhibit the adhesion of melanoma cells to fibronectin, suggesting its potential role as an antimetastatic agent. The effectiveness of EILDV can be influenced by modifications such as substituting D-amino acids for L-amino acids, which can enhance stability while maintaining activity.
EILDV's mechanism involves binding to specific receptors on cancer cells, disrupting their ability to adhere to fibronectin and migrate. This action is crucial in preventing metastasis, a significant challenge in cancer treatment.
Studies have shown that subpeptides derived from EILDV retain some inhibitory activities on cell adhesion and migration, indicating that certain sequences within the peptide are critical for its biological function.
EILDV exhibits properties characteristic of peptides, including susceptibility to hydrolysis by proteolytic enzymes. Its interactions with other biomolecules are influenced by its charge distribution and hydrophobic/hydrophilic balance due to the presence of various amino acids.
EILDV has potential applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4